REACTION_CXSMILES
|
Cl[C:2]1(Cl)[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][C:3]1=[O:11].O>C(O)(=O)C.[Zn]>[CH2:2]1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:4][C:3]1=[O:11]
|
Name
|
1,1-dichlorospiro[3.5]nonan-2-one
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(CC12CCCCC2)=O)Cl
|
Name
|
|
Quantity
|
4.74 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite®
|
Type
|
WASH
|
Details
|
washing with ether and hexane
|
Type
|
WASH
|
Details
|
the filtrate was washed with aqueous sodium hydroxide solution (2N; 4×100 mL)
|
Type
|
CUSTOM
|
Details
|
(This resulted in the precipitation of white salts, which
|
Type
|
CUSTOM
|
Details
|
to be removed by filtration)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The material was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with hexane/ether (10:1)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC12CCCCC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |